[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound characterized by a fused triazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing other nitrogen-containing heterocycles and as an antiproliferative agent against cancer cells. Its unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific research fields.
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized from simpler precursors through various chemical reactions. The IUPAC name for this compound reflects its structural features, with the carboxamide group indicating its functionality in biological systems.
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide typically involves cyclization reactions starting from 3,5-diamino-1,2,4-triazole and substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. Common synthetic routes include:
These methods can be optimized for industrial applications to ensure high yield and purity of the final product .
The molecular structure of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide features a triazole ring fused to a pyridine ring with a carboxamide functional group at the 7-position. The structural formula can be represented as follows:
This data highlights the compound's unique heterocyclic nature and functional groups that contribute to its chemical reactivity.
The compound undergoes various chemical reactions that are critical for its functionalization:
For example, the synthesis of derivatives often involves coupling reactions with activated carbonyl compounds or halides to form new amide or ester functionalities. These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide derivatives primarily involves their interaction with biological targets such as enzymes or receptors involved in cancer proliferation. Studies have shown that these compounds can inhibit specific pathways related to tumor growth by interfering with protein-protein interactions critical for cancer cell survival.
For instance, derivatives have been evaluated for their ability to disrupt the PA-PB1 interface of influenza A virus polymerase, showcasing their potential beyond just anticancer applications .
The physical properties of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may react under acidic or basic conditions depending on the substituents present on the triazole or pyridine rings.
The applications of [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide are diverse:
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide features a bicyclic heteroaromatic system comprising a pyridine ring fused to a [1,2,3]triazole moiety at bonds a (pyridine) and 1,5 (triazole). The fusion creates a planar 9-π-electron system with significant electron delocalization. Key structural parameters include:
Table 1: Core Molecular Descriptors
Property | Value | Measurement Context |
---|---|---|
Molecular formula | C₇H₆N₄O | Canonical [2] [4] |
Molecular weight | 162.15 g/mol | Monoisotopic mass |
Calculated density | 1.583 g/cm³ | Solid state |
Refractive index | 1.769 | Calibrated prediction |
Hydrogen bond acceptors | 5 | N/O atoms |
Hydrogen bond donors | 1 | Carboxamide NH₂ group |
The ring system exhibits moderate aromaticity, with the triazole moiety reducing overall electron density in the pyridine ring. This electron-deficient character enhances electrophilic substitution at specific positions [5] [6].
The carboxamide group (–C(=O)NH₂) at position 7 (pyridine ring) adopts a planar conformation due to resonance between carbonyl and amino groups. Key features include:
Fig. 1: Tautomeric Forms of [1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide
Amide Form (Dominant) Hydroxyimine Form (Minor) O N-OH ═║ ═║ C─N C═N / \\ / \\
The systematic IUPAC name [1,2,3]triazolo[1,5-a]pyridine-7-carboxamide specifies:
Isomeric Ambiguities:
Table 2: Structural Comparison of Key Triazolopyridine Derivatives
Compound | Molecular Formula | CAS Registry | Key Structural Distinctions | Biological Relevance |
---|---|---|---|---|
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | C₇H₆N₄O | 144675-83-2 | Carboxamide at C7; fused at [1,5-a] bonds | Synthetic intermediate [2] [4] |
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile | C₇H₅N₅ | N/A | Nitrile at C8; 1,2,4-triazole core | α-Glucosidase inhibitor (IC₅₀ = 6.60 µM) [3] |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid | C₇H₅N₃O₂ | 1555335-57-3 | Carboxylic acid at C7; no amine group | Precursor for amide synthesis [9] |
[1,2,3]Triazolo[1,5-a]pyridine (unsubstituted) | C₆H₅N₃ | N/A | No C7 substituent; basic scaffold | Spectroscopic reference [8] |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | C₇H₉N₃O₂ | 1508614-13-8 | Saturated pyridine ring; 1,2,4-triazole | Conformational flexibility [10] |
Electronic and Steric Influences:
Synthetic Implications:The C7 carboxamide’s orientation permits regioselective reactions:
Table 3: Hydrogen-Bonding Capabilities of Triazolopyridine Derivatives
Compound Type | H-Bond Donors | H-Bond Acceptors | Unique Interactions |
---|---|---|---|
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide | 1 (NH₂) | 5 (Triazole N, C=O) | Bidentate donor via NH₂; π-stacking |
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile | 0 | 4 (Triazole N, C≡N) | Dipole-dipole via C≡N; no H-donation |
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid | 1 (COOH) | 5 (Triazole N, C=O) | Flexible H-bonding (mono/bidentate) |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | 1 (NH if present) | 3 (Triazole N) | Aliphatic NH donors; reduced π-system |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4